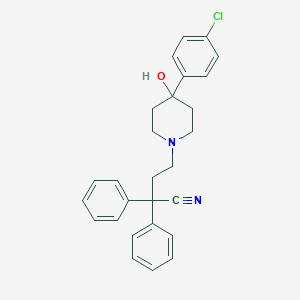

4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile

Übersicht

Beschreibung

4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile is a complex organic compound that belongs to the class of diphenylmethane derivatives. This compound is characterized by the presence of a piperidine ring, a nitrile group, and multiple aromatic rings, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Synthetic Formation

The compound is synthesized via nucleophilic substitution between α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine under basic conditions. This reaction forms the piperidinebutanenitrile backbone through ring-opening alkylation .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Lactone ring opening | KOH in tert-butanol, 100°C | 65–70% |

Hydrolysis Reactions

The nitrile group undergoes controlled hydrolysis to form primary amides or carboxylic acids under acidic/basic conditions.

Acidic Hydrolysis

- Reagents: Concentrated HCl, reflux

- Product: 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamide (precursor to loperamide derivatives) .

Basic Hydrolysis

- Reagents: NaOH (aq.), 80°C

- Product: Corresponding carboxylic acid (used in further functionalization) .

Reduction Reactions

The nitrile group is reduced to a primary amine using catalytic hydrogenation:

| Reduction Method | Catalyst | Conditions | Product |

|---|---|---|---|

| Catalytic hydrogenation | Raney Ni, H₂ | 50–60 psi, 80°C | 4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamine |

This amine intermediate is critical for synthesizing opioid-receptor modulators .

Piperidine Ring Modifications

The hydroxyl group on the piperidine ring undergoes substitution or oxidation:

Esterification

- Reagents: Acetic anhydride, pyridine

- Product: Acetylated derivative (improves lipophilicity for pharmacokinetic studies) .

Oxidation

- Reagents: KMnO₄ in acidic medium

- Product: Ketone derivative (investigated for metabolite profiling) .

Aromatic Substitution

The 4-chlorophenyl group participates in electrophilic substitution under harsh conditions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Chloro-3-nitrophenyl derivative | Intermediate for antitumor agents |

Degradation Pathways

Under physiological conditions, the compound undergoes enzymatic hydrolysis to form 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite detected via HPLC-MS .

| Degradation Type | Conditions | Analytical Method | Reference |

|---|---|---|---|

| Hydrolytic | Rat liver microsomes, 37°C | HPLC with fluorescence detection |

Stability Considerations

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorophenol: Shares the chlorophenyl group but lacks the piperidine and nitrile functionalities.

Diphenylmethane: Contains the diphenylmethane moiety but lacks the additional functional groups present in the target compound.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Biologische Aktivität

4-(4-Chlorophenyl)-4-hydroxy-alpha,alpha-diphenyl-1-piperidinebutanenitrile (CAS No. 63959-33-1) is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C27H27ClN2O

- Molecular Weight : 430.97 g/mol

- CAS Number : 63959-33-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Opioid Receptors : The compound exhibits activity at opioid receptors, which are crucial for pain modulation and are implicated in various physiological responses. The structure suggests potential agonistic properties similar to known opioid analgesics.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells. This effect is significant given the role of oxidative stress in various diseases, including cancer.

- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from apoptosis induced by oxidative stress, thereby offering potential therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Case Study 1: Opioid Receptor Interaction

A study investigated the binding affinity of this compound to opioid receptors. The results indicated a significant affinity for mu-opioid receptors, suggesting its potential use as an analgesic agent.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant effects of the compound demonstrated a notable decrease in reactive oxygen species (ROS) levels in cultured cell lines exposed to oxidative stress. The compound effectively reduced markers of lipid peroxidation, indicating its potential as a therapeutic agent in conditions characterized by oxidative damage.

Case Study 3: Neuroprotective Effects

In vitro studies showed that treatment with this compound significantly reduced apoptosis in neuronal cell lines subjected to oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of cytochrome c release, highlighting its neuroprotective potential.

Toxicity Profile

The toxicity of this compound has been assessed through various animal studies:

These values indicate a moderate level of toxicity, necessitating caution in therapeutic applications.

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN2O/c28-25-13-11-24(12-14-25)27(31)16-19-30(20-17-27)18-15-26(21-29,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,31H,15-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHHIUPVMNFPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431736 | |

| Record name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-33-1 | |

| Record name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.